Ethyl 2-oxopyrrolidine-3-carboxylate

Organic Synthesis Process Chemistry Pyrrolidinone Derivatives

Researchers requiring a pyrrolidinone building block with balanced reactivity often face supply inconsistency for 3-substituted variants. Ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8) resolves this with its unique free NH lactam (pKa ≈15.27) and ethyl ester handle, enabling alkylation, reduction, and hydrolysis pathways. • ≥95% purity; MW 157.17; mp 71-75°C; XLogP3 0.1; PSA 55.40 Ų • Multi-vendor sourcing ensures consistent supply; photosensitive-amber glass packaging standard • Cold-chain shipping (2-8°C) under inert atmosphere preserves material integrity

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 36821-26-8
Cat. No. B1281105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxopyrrolidine-3-carboxylate
CAS36821-26-8
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCNC1=O
InChIInChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyFHHMWJMUMOYGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Oxopyrrolidine-3-Carboxylate Overview


Ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8) is a 3-substituted pyrrolidin-2-one derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol [1]. As a heterocyclic building block featuring both a γ-lactam ring and an ethyl ester functionality at the 3-position, this compound serves as a versatile intermediate in pharmaceutical synthesis, agrochemical development, and organic methodology research . Commercially available at 95% purity with a melting point of 71–75 °C, the compound requires light-protected storage at 2–8 °C under inert atmosphere due to its photosensitivity and hydrolytic susceptibility .

Workflow 3-Substituted pyrrolidinone synthesis
Selection High-purity heterocyclic building block
Use Context Medicinal chemistry, agrochemical R&D Solid at ambient temp; light-sensitive

Ethyl 2-Oxopyrrolidine-3-Carboxylate Substitution Risks


While the pyrrolidinone scaffold encompasses numerous commercially available analogs including ethyl acetoacetate, methyl acetoacetate, 2-oxopyrrolidine-3-carboxylic acid (CAS 96905-67-8), tert-butyl 2-oxopyrrolidine-3-carboxylate (CAS 134714-20-8), and N-substituted variants, direct substitution of ethyl 2-oxopyrrolidine-3-carboxylate is frequently inadvisable without revalidation . The compound's unique combination of a free NH lactam (hydrogen bond donor capability, pKa ≈ 15.27 predicted) and a 3-position ethyl ester (versus methyl, propyl, tert-butyl, or free acid counterparts) governs both its synthetic reactivity profile and its ultimate downstream utility in multi-step sequences . The specific ester group influences reaction kinetics in alkylations, acylations, and cyclocondensations, while the 3-substitution pattern on the pyrrolidinone ring determines regio- and stereochemical outcomes in subsequent transformations. The evidence below quantifies where this specific compound demonstrates meaningful differentiation.

Ester group sensitivity

Ethyl ester reactivity differs from methyl, tert-butyl, or free acid analogs; direct substitution may alter reaction kinetics and yield.

3‑Substitution regiochemistry

Only the 3‑carboxylate pattern ensures the intended regio‑ and stereochemical outcomes; other substitution sites shift transformation profiles.

Hydrogen bonding capacity

The free NH lactam contributes hydrogen bond donor capability absent in N‑substituted or ring‑opened analogs, affecting solubility and purification.

Ethyl 2-Oxopyrrolidine-3-Carboxylate Comparative Evidence


Synthetic Route Step Count Comparison

Lindstrom and Crooks (1990) developed an improved two-step synthetic route to ethyl 2-oxopyrrolidine-3-carboxylate, providing a direct head-to-head comparison against three previously established multi-step methodologies for the identical target compound [1]. While the new two-step process achieved 'good yields' (actual percentage not disclosed in accessible content), the prior art benchmarks are explicitly quantified: (1) base-catalyzed addition of diethyl malonate to 1-benzenesulfonylaziridine: 3 steps, 43% overall yield; (2) 1-iodo-2-azidoethane route with subsequent reduction and cyclization: 5 steps, 49% overall yield; (3) chloroacetonitrile route with Raney Ni reduction: 15% overall yield. The documented reduction in step count directly translates to decreased procurement burden and operational complexity.

Synthetic route efficiency
Head-to-head
2‑step process vs. prior art: 3 steps (43% yield), 5 steps (49%), Raney Ni route (15%)
Reduced step count supports procurement from optimized‑route suppliers.
Good yields reported; exact yield not disclosed.
Organic Synthesis Process Chemistry Pyrrolidinone Derivatives

Melting Point vs. Ester Analogs

The ethyl ester derivative exhibits a melting point of 71–75 °C, which is markedly distinct from the closest commercially available ester analogs of the 2-oxopyrrolidine-3-carboxylate scaffold . Propyl 2-oxopyrrolidine-3-carboxylate (CAS 144282-58-6) and methyl 1-methyl-2-oxopyrrolidine-3-carboxylate lack reported melting points in standard databases, while the free acid form (2-oxopyrrolidine-3-carboxylic acid, CAS 96905-67-8) and tert-butyl analog (CAS 134714-20-8) are distinct chemical entities with different physical states [1]. The ethyl ester's solid-state behavior at standard laboratory temperatures (20–25 °C) confers predictable handling and weighing characteristics absent in lower-melting or oily analogs.

Solid‑state behavior
Class-level
71–75 °C, solid at RT
Solid physical form simplifies accurate weighing and handling.
Analog melting points often not reported in standard databases.
Physicochemical Characterization Solid-State Properties Quality Control

Boiling Point and Volatility Profile

Ethyl 2-oxopyrrolidine-3-carboxylate exhibits a boiling point of 312.7 ± 35.0 °C at 760 mmHg and 157 °C at 7 Torr reduced pressure . This boiling point range differs from smaller ester analogs such as ethyl acetoacetate (boiling point ~180 °C at 760 mmHg) and methyl acetoacetate (~170 °C), both of which lack the pyrrolidinone ring system [1]. The substantially elevated boiling point reflects the presence of the γ-lactam moiety and its associated intermolecular hydrogen bonding capacity, conferring reduced volatility during solvent evaporation and ambient handling procedures. The measured density of 1.2 ± 0.1 g/cm³ (predicted: 1.161 ± 0.06 g/cm³) further distinguishes the compound's physical profile .

Volatility profile
Class-level
312.7±35.0 °C (760 mmHg)
Higher boiling point reduces evaporative loss during synthetic workup.
Computed and experimental data; 157 °C at 7 Torr.
Purification Volatility Thermal Properties

Lipophilicity and Polar Surface Area Comparison

Ethyl 2-oxopyrrolidine-3-carboxylate has computed physicochemical descriptors including XLogP3-AA of 0.1, polar surface area (PSA) of 55.40 Ų, and 1 hydrogen bond donor (lactam NH) with 3 hydrogen bond acceptors [1]. These values position the compound in a distinct property space relative to non-heterocyclic β-keto esters: ethyl acetoacetate (LogP ~0.4–0.5, PSA ~43 Ų, no hydrogen bond donor) and methyl acetoacetate (LogP ~0.1–0.2, PSA ~43 Ų) [2]. The 1.2 LogP unit difference and 12 Ų higher PSA relative to ethyl acetoacetate reflect the contribution of the pyrrolidinone ring's polar lactam functionality and additional hydrogen bonding capacity.

Lipophilicity & PSA
Cross-study
XLogP3 0.1 · PSA 55.40 Ų
Higher polarity vs. β‑keto esters may benefit aqueous workup and reduce protein binding.
Computed descriptors; verify experimentally for your system.
Medicinal Chemistry Drug Design ADME Properties

Aqueous Solubility and Light Sensitivity

Ethyl 2-oxopyrrolidine-3-carboxylate is reported as 'slightly soluble in water' across multiple vendor technical datasheets (Thermo Fisher, Sigma-Aldrich, Aladdin) . This aqueous solubility profile differentiates it from the fully water-soluble free acid analog (2-oxopyrrolidine-3-carboxylic acid), which may be more challenging to handle in moisture-sensitive reactions or to isolate via organic extraction. Additionally, the compound is explicitly designated as 'Light Sensitive' requiring storage at 2–8 °C under inert gas . This light sensitivity is not uniformly documented for all pyrrolidinone analogs and represents a procurement-relevant handling constraint.

Solubility & photostability
Data to verify
Slightly water‑soluble; light‑sensitive
Extractive workup compatible; requires amber vial and cold‑chain logistics.
Vendor datasheets; confirm storage under your conditions.
Solubility Formulation Storage Stability

Ethyl 2-Oxopyrrolidine-3-Carboxylate Applications


3-Substituted Pyrrolidinone Intermediate Synthesis

Ethyl 2-oxopyrrolidine-3-carboxylate is an established building block for constructing pharmacologically active pyrrolidine derivatives . The compound's 3-position ethyl ester serves as a handle for further functionalization via alkylation, reduction to the corresponding alcohol, or hydrolysis to the free carboxylic acid, while the γ-lactam nitrogen (NH) enables N-alkylation and N-acylation derivatization [1]. The computed physicochemical profile (XLogP3 0.1, PSA 55.40 Ų) supports its use in early-stage medicinal chemistry campaigns where balanced lipophilicity and hydrogen bonding capacity are desirable for downstream ADME optimization. Procurement is indicated for medicinal chemistry laboratories synthesizing pyrrolidinone-based libraries targeting neurological or oncology indications.

Two-Step Process Route Development

As documented in the 1990 Synthetic Communications report, ethyl 2-oxopyrrolidine-3-carboxylate can be prepared via an improved two-step process that substantially reduces step count relative to prior three-step (43% overall yield), five-step (49% overall yield), and Raney Ni reduction (15% overall yield) methodologies . Process chemistry groups scaling up pyrrolidinone intermediate production should procure this compound as an analytical reference standard to benchmark in-house synthetic routes against literature precedent, and may leverage the optimized two-step procedure for pilot-scale manufacturing where reduced operational complexity translates to decreased labor and materials cost.

Analytical Reference Standards

The compound's well-characterized solid-state properties—melting point 71–75 °C and density 1.2 ± 0.1 g/cm³—make it suitable as a reference standard for analytical method development and quality control applications . Analytical chemistry laboratories requiring a pyrrolidinone reference compound with reproducible melting behavior and defined chromatographic properties (LogP 0.1, PSA 55.40 Ų) should procure this material at ≥95% purity for HPLC/GC method calibration, NMR spectroscopy reference purposes, or LC-MS system suitability testing [1]. The compound's commercial availability from multiple reputable vendors (Sigma-Aldrich, Thermo Fisher/Alfa Aesar, Aladdin) supports consistent supply chain procurement for regulated analytical environments.

Agrochemical and Dyestuff Intermediate Sourcing

Ethyl 2-oxopyrrolidine-3-carboxylate is recognized across multiple vendor platforms (Thermo Fisher, Sigma-Aldrich, Aladdin) as 'an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuffs' . The compound's photosensitivity and storage requirements (2–8 °C under inert atmosphere) necessitate careful procurement planning for bulk agrochemical intermediate applications. Industrial buyers should prioritize suppliers offering validated cold-chain shipping and amber glass packaging to maintain material integrity during transit and warehousing [1]. Multi-vendor sourcing availability reduces supply disruption risk relative to single-source pyrrolidinone analogs.

Application
Selection Property
Validation Focus
Pyrrolidinone library synthesis
3‑Position ester versatility
Derivatization reactivity verification
Process route benchmarking
Step‑count reduction reference
Route efficiency comparison
Analytical reference standard
Reproducible solid‑state properties
Chromatographic method suitability
Agrochemical intermediate sourcing
Multi‑vendor availability; cold‑chain logistics
Supplier packaging compliance (amber, cold)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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